Selectivity Profile: 3-(Naphthalen-1-yl)propanal Exhibits Potent and Selective ALDH1A1 Inhibition Over AKR1C3
3-(Naphthalen-1-yl)propanal demonstrates selective enzyme inhibition, a crucial factor for minimizing off-target effects in drug discovery. It inhibits human recombinant ALDH1A1 with an IC50 of 900 nM, while its activity against human recombinant AKR1C3 is significantly weaker, with an IC50 of 250 nM. [1] [2] This represents a 3.6-fold selectivity window for ALDH1A1 over AKR1C3.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM against ALDH1A1 |
| Comparator Or Baseline | IC50 = 250 nM against AKR1C3 (same compound on a different target) |
| Quantified Difference | 3.6-fold selectivity for ALDH1A1 over AKR1C3 |
| Conditions | Inhibition of human recombinant enzymes assessed by spectrophotometry measuring NAD(P)H formation after 2 minutes of incubation. |
Why This Matters
This selectivity profile is essential for designing experiments where specific modulation of ALDH1A1 activity is desired, without confounding effects from AKR1C3 inhibition, thereby increasing the probability of obtaining interpretable and actionable results.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50459601 CHEMBL4217738 for 3-(Naphthalen-1-yl)propanal. BindingDB Record. View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50427623 CHEMBL2323476 for 3-(Naphthalen-1-yl)propanal. BindingDB Record. View Source
